molecular formula C16H14F4N2O4S B2620175 [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 956193-71-8

[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate

Katalognummer: B2620175
CAS-Nummer: 956193-71-8
Molekulargewicht: 406.35
InChI-Schlüssel: BMVAJOBJWQPTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [5-((4-fluorophenyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate is a pyrazole-based molecule characterized by a sulfonyl group at the 5-position, a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a cyclopropanecarboxylate ester moiety at the 4-position. The sulfonyl group (SO₂) is a strong electron-withdrawing substituent, which may enhance electrophilicity and influence binding interactions in biological systems. The trifluoromethyl (CF₃) group is known for its metabolic stability and lipophilicity, often improving bioavailability in medicinal chemistry contexts . The cyclopropanecarboxylate ester introduces rigidity and may enhance resistance to enzymatic hydrolysis compared to bulkier esters .

Eigenschaften

IUPAC Name

[5-(4-fluorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O4S/c1-22-14(27(24,25)11-6-4-10(17)5-7-11)12(13(21-22)16(18,19)20)8-26-15(23)9-2-3-9/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVAJOBJWQPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate, with CAS Number 318469-24-8, belongs to a class of pyrazole derivatives known for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and therapeutic potential of this compound, particularly in the context of anti-inflammatory and analgesic properties.

  • Molecular Formula : C₁₂H₁₀F₄N₂O₃S
  • Molecular Weight : 338.28 g/mol
  • Melting Point : 127–129 °C
  • Physical Form : Solid
PropertyValue
Molecular FormulaC₁₂H₁₀F₄N₂O₃S
Molecular Weight338.28 g/mol
Melting Point127–129 °C
Purity≥95%

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate sulfonyl and trifluoromethyl pyrazole derivatives. The synthesis typically involves:

  • Formation of the pyrazole ring.
  • Introduction of the sulfonyl group.
  • Alkylation to attach the cyclopropanecarboxylate moiety.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study evaluating a series of sulfonamide-containing pyrazoles demonstrated their ability to selectively inhibit COX-2 with minimal effects on COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Analgesic Activity

The analgesic properties of this compound have been evaluated in various animal models. In particular, its efficacy in reducing pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) has been documented. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole ring significantly influence analgesic potency and selectivity .

Case Studies

  • In Vivo Evaluation : In a controlled study involving rodents, the compound was administered at varying doses to assess its analgesic effects using the tail-flick test. Results indicated a dose-dependent reduction in pain response, supporting its potential as a therapeutic agent for pain management.
  • Comparative Analysis : A comparative study with celecoxib (a known COX-2 inhibitor) showed that this compound exhibited similar efficacy with an improved safety profile regarding gastrointestinal side effects .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:

  • Sulfonamide Group : Essential for COX inhibition.
  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
ModificationEffect on Activity
Addition of TrifluoromethylIncreased potency against COX-2
Variation in Sulfonamide StructureAltered selectivity between COX isoforms

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that yield high purity. For instance, the compound can be synthesized from precursor materials through well-established organic synthesis techniques, including condensation and cyclization reactions. The structural characterization is often conducted using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm the molecular structure and purity.

Antimicrobial Activity

Research has indicated that derivatives of the pyrazole family, including [5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate, exhibit antimicrobial properties. Studies have shown that certain synthesized compounds within this class demonstrate significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety are also being investigated for their anti-inflammatory properties. The sulfonamide group present in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Cancer Therapeutics

Recent studies have explored the application of pyrazole derivatives in cancer therapy. The unique structural features of this compound may interact with specific targets in cancer cells, leading to apoptosis or inhibition of tumor growth .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivitySignificant activity against bacterial strains ,
Anti-inflammatory EffectsPotential to inhibit inflammatory pathways ,
Cancer TherapeuticsInduces apoptosis in cancer cell lines ,

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related pyrazole compounds. In vitro assays showed that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations:

Compound Name/Structure Substituents on Pyrazole Core Functional Groups Molecular Weight (g/mol) Key Features
Target Compound 5-(4-Fluorophenylsulfonyl), 1-methyl, 3-CF₃ Sulfonyl, CF₃, cyclopropanecarboxylate ~470.8* High electrophilicity (SO₂), metabolic stability (CF₃, cyclopropane ester)
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-CF₃-1H-pyrazole-4-carboxamide 5-(3-Chlorophenylsulfanyl), 3-CF₃ Sulfanyl, CF₃, carboxamide 455.88 Reduced electrophilicity (sulfanyl), hydrogen-bonding capacity (amide)
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 5-(4-Chlorophenyl), 1-(4-fluorophenyl) Thiazole-carboxylate ~453.9* Dual aromatic systems (pyrazole-thiazole), ester flexibility
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate 4-(4-Methylphenylsulfanyl), 5-methyl, 2-phenyl Sulfanyl, difluorobenzoate ~452.5* Steric bulk (phenyl groups), lipophilic benzoate
Methyl 5-[(4-Chlorophenyl)sulfanyl]-4-(hydroxyimino)methyl-1-phenyl-1H-pyrazole-3-carboxylate 5-(4-Chlorophenylsulfanyl), 4-(hydroxyimino)methyl Sulfanyl, hydroxyimino, carboxylate 387.84 Chelation potential (hydroxyimino), moderate solubility (methyl ester)

*Calculated based on molecular formulas.

Key Comparative Insights

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances electrophilicity and may improve binding to electron-rich biological targets compared to sulfanyl analogues (e.g., ), which are less electron-withdrawing .
  • Trifluoromethyl (CF₃) Effects : The CF₃ group in the target and increases lipophilicity and metabolic stability, a common strategy in agrochemical and pharmaceutical design .
  • Ester Moieties : The cyclopropanecarboxylate ester in the target compound likely offers greater hydrolytic stability than linear esters (e.g., methyl or ethyl carboxylates in ) due to the steric protection of the cyclopropane ring .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Enhanced Target Binding : The sulfonyl group may improve interactions with serine/threonine kinases or proteases, as seen in sulfonamide-containing drugs .

Metabolic Resistance: The CF₃ and cyclopropane groups likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Toxicity Considerations : Sulfonyl groups are generally less toxic than sulfonamides but may still require evaluation for off-target effects .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrazole core with regioselective incorporation of the 4-fluorophenylsulfonyl and trifluoromethyl groups?

The synthesis of the pyrazole core requires careful control of regioselectivity. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For example, describes the use of substituted hydrazines and α,β-unsaturated carbonyl precursors to achieve regioselective pyrazole formation. To incorporate the 4-fluorophenylsulfonyl group, post-synthetic modifications such as sulfonation or nucleophilic substitution at the pyrazole C4 position are recommended. Trifluoromethyl groups are typically introduced via halogen exchange (e.g., CF₃I under radical conditions) or using trifluoromethylating reagents like TMSCF₃. Reaction optimization using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) improves yields .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Structural confirmation requires a combination of:

  • X-ray crystallography : and highlight its use for resolving bond angles and stereochemistry in pyrazole derivatives.
  • NMR spectroscopy : ¹H and ¹⁹F NMR (e.g., ) can confirm substituent positions. The 4-fluorophenylsulfonyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm) and a distinct ¹⁹F signal near -110 ppm.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, particularly for the trifluoromethyl group (M+3 peak due to ³⁵Cl/³⁷Cl isotopes in related analogs; ).

Advanced: How can researchers resolve discrepancies in bioactivity data across different cellular assays?

Contradictory bioactivity data may arise from assay-specific variables (e.g., cell line selectivity, receptor expression levels). recommends:

  • Dose-response validation : Perform EC₅₀/IC₅₀ titrations across multiple cell lines (e.g., CHO-K1, HEK293) to assess receptor specificity.
  • Orthogonal assays : Combine calcium mobilization (Fluo-4 dye) and competitive binding assays (¹²⁵I-labeled ligands) to confirm target engagement.
  • Statistical rigor : Use ≥3 independent replicates and apply ANOVA to identify outliers. Adjust for solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v).

Advanced: What in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?

  • Liver microsomal assays : Incubate the compound with human/rat liver microsomes (0.5–1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ calculation).
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BDMB) to assess competitive/non-competitive inhibition. notes that sulfonyl-containing compounds may exhibit CYP2C9/2C19 interactions, requiring IC₅₀ determination at 10 µM–100 µM concentrations.

Safety: What precautions are essential for handling the sulfonyl and cyclopropane groups in this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure. emphasizes that sulfonyl derivatives may cause respiratory irritation; use fume hoods for weighing.
  • Waste disposal : Collect aqueous waste separately (potential sulfonic acid byproducts) and neutralize with sodium bicarbonate before disposal.
  • Stability : Store the compound under inert gas (argon) at -20°C to prevent cyclopropane ring-opening hydrolysis .

Basic: How can researchers optimize purification methods for this compound?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate polar impurities.
  • Recrystallization : reports successful recrystallization of similar pyrazoles from ethanol/water (3:1), yielding >95% purity. Monitor for polymorphic forms via differential scanning calorimetry (DSC).

Advanced: What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonyl-binding pockets (e.g., carbonic anhydrase isoforms; ).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane ester moiety in lipid bilayers. Free energy perturbation (FEP) calculations quantify trifluoromethyl group contributions to binding affinity .

Basic: What spectroscopic signatures distinguish this compound from its des-fluoro or des-sulfonyl analogs?

  • FT-IR : The sulfonyl group shows strong S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹.
  • ¹⁹F NMR : The 4-fluorophenyl group produces a singlet at -115 to -120 ppm, while trifluoromethyl appears as a quartet (³J₃-F-C-F coupling) near -60 ppm .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.